molecular formula C17H17N3O3S B2940705 2,5-dimethyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide CAS No. 1172898-40-6

2,5-dimethyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide

Cat. No. B2940705
CAS RN: 1172898-40-6
M. Wt: 343.4
InChI Key: HUPVKDACFCREAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4. The purity is usually 95%.
BenchChem offers high-quality 2,5-dimethyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dimethyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Applications

This compound shows promise in the field of antiviral research. Indole derivatives, which share structural similarities with this compound, have been found to possess significant antiviral activities. They have been reported to inhibit the replication of various RNA and DNA viruses, including influenza and Coxsackie B4 virus . The compound’s potential to be modified into indole derivatives could lead to the development of new antiviral agents with high selectivity and potency.

Anti-inflammatory Properties

The structural framework of the compound suggests potential anti-inflammatory properties. Indole derivatives are known for their anti-inflammatory effects, which could be harnessed in the development of treatments for chronic inflammatory diseases. Research into similar compounds has shown promising results in reducing inflammation markers in cell-based studies .

Anticancer Activity

Compounds with similar structures have been utilized in the synthesis of molecules with anticancer properties. The presence of the 1,3,4-oxadiazol ring, in particular, is associated with cytotoxic activity against various cancer cell lines. This suggests that our compound could be a candidate for further research as a chemotherapeutic agent .

Anti-HIV Potential

The compound’s molecular structure is conducive to modification into derivatives that have shown anti-HIV activity. Studies on related molecules have demonstrated the ability to inhibit HIV-1 and HIV-2 strains’ replication in acutely infected cells. This indicates a potential application in the development of anti-HIV medications .

Antioxidant Effects

The compound’s chemical makeup, which includes a furan ring, is indicative of possible antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is implicated in numerous diseases. Research into similar structures has revealed a capacity to scavenge free radicals, suggesting a role in the prevention of oxidative damage .

Antimicrobial Properties

Indole derivatives, which are structurally related to this compound, have been shown to possess broad-spectrum antimicrobial activities. This includes action against bacteria, fungi, and other pathogens. The compound could be explored for its potential use in treating infectious diseases .

Antitubercular Activity

Given the biological activities of similar compounds, there is a possibility that this compound could be effective against Mycobacterium tuberculosis. The development of new antitubercular drugs is critical due to the emergence of drug-resistant strains of tuberculosis .

Antidiabetic Applications

The compound may also have applications in the treatment of diabetes. Indole derivatives have been investigated for their ability to modulate blood glucose levels and improve insulin sensitivity. This compound could be a starting point for the synthesis of new antidiabetic agents .

properties

IUPAC Name

2,5-dimethyl-N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-10-8-14(11(2)22-10)16(21)18-17-20-19-15(23-17)9-12-4-6-13(24-3)7-5-12/h4-8H,9H2,1-3H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPVKDACFCREAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.